Dimesna

Description

Properties

IUPAC Name |

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYGMURBTJPBPQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

45127-11-5 (Parent) | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066024 | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-51-8 | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimesna | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMESNA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimesna chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesna (B1670654), the disulfide dimer of 2-mercaptoethanesulfonate sodium (Mesna), is a pivotal uroprotective agent employed to mitigate the urotoxic effects of certain chemotherapeutic agents, notably cyclophosphamide (B585) and ifosfamide (B1674421). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies of this compound. Furthermore, it elucidates its multifaceted mechanism of action, encompassing both its well-established role in detoxifying reactive metabolites in the urinary tract and its emerging function as a disulfide bond disrupting agent impacting cellular signaling pathways. Detailed experimental protocols and visual representations of key processes are included to support researchers and drug development professionals in their work with this important compound.

Chemical Structure and Properties

This compound, chemically known as disodium (B8443419) 2,2'-dithiobis(ethanesulfonate), is a symmetrical disulfide molecule. It is the inactive, oxidized form of Mesna (B1676310) and is readily converted back to its active thiol monomer within the body.

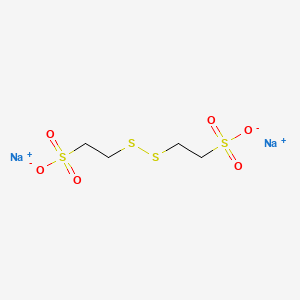

Chemical Structure:

Caption: Chemical structure of this compound (Disodium 2,2'-dithiobis(ethanesulfonate)).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈Na₂O₆S₄ | [1] |

| Molecular Weight | 326.34 g/mol | [1] |

| CAS Number | 16208-51-8 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 273 °C (decomposes) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water (≥58.6 mg/mL). | [1][4] |

| Stability | Hygroscopic | [1] |

| pKa | Data not available | |

| logP | Data not available |

Synthesis and Characterization

This compound is typically synthesized through the oxidation of its precursor, Mesna. Several protocols have been described, with variations in the starting materials and oxidizing agents.

Synthesis Protocol from S-acetyl-2-mercaptoethane sulfonic acid, sodium salt

This protocol describes the synthesis of this compound via the deacetylation and subsequent oxidation of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt.[2]

Materials:

-

S-acetyl-2-mercaptoethane sulfonic acid, sodium salt

-

1N Sodium Hydroxide (NaOH)

-

Water

-

Oxygen gas

Procedure:

-

Dissolve 20 g of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt in water.

-

Adjust the pH of the solution to 9.0 by adding 1N NaOH.

-

Stir the reaction mixture while bubbling oxygen through it for 48 hours.

-

Concentrate the aqueous solution to induce crystallization of the product.

-

Isolate the crystals by filtration and dry under vacuum.

Characterization: The structure of the synthesized this compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and compared with an authentic sample.[2]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound and its active metabolite, Mesna, in biological matrices and pharmaceutical formulations.

HPLC Protocol for the Determination of Mesna (and adaptable for this compound)

The following protocol is for the analysis of Mesna and can be adapted for this compound, as this compound is often measured by reducing it to Mesna prior to analysis.[5]

Chromatographic Conditions:

-

Column: RP amide C16 column (150 x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol:Phosphate buffer (10:90, v/v), pH adjusted to 3.0 with orthophosphoric acid

-

Flow Rate: 1 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 20 µL

-

Run Time: Approximately 5 minutes

Sample Preparation (for drug product):

-

Pool the contents of 10 ampoules of the sample injection solution.

-

Accurately transfer 1 mL of the solution (equivalent to 100 mg of Mesna) into a 100 mL volumetric flask.

-

Dilute to the mark with distilled water and mix well.

-

Prepare a working solution of 0.4 mg/mL by appropriate dilution.

-

Inject 20 µL of the working solution into the HPLC system.

For this compound Analysis: this compound can be quantified by first reducing it to Mesna using a reducing agent like dithiothreitol (B142953) (DTT) or sodium borohydride, followed by HPLC analysis of the total Mesna content. The concentration of this compound can then be calculated by subtracting the concentration of free Mesna (analyzed without the reduction step) from the total Mesna concentration.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms: uroprotection via detoxification of acrolein and modulation of signaling pathways through disulfide bond disruption.

Uroprotection

The primary and most well-understood function of this compound is to protect the urinary tract from the toxic effects of acrolein, a metabolite of cyclophosphamide and ifosfamide chemotherapy.

Caption: Metabolic activation and uroprotective mechanism of this compound.

In the systemic circulation, Mesna is rapidly oxidized to this compound.[6] Upon reaching the kidneys, this compound is filtered and then reduced back to the active thiol, Mesna.[6] Mesna is then excreted into the urine where its free thiol group reacts with and neutralizes the urotoxic metabolite acrolein, forming a stable, non-toxic thioether which is then safely excreted.[7]

Disulfide Bond Disruption and Signaling Pathway Modulation

Emerging evidence suggests that this compound can also function as a disulfide bond disrupting agent (DDA), which can impact the activity of various proteins, including receptor tyrosine kinases that are often overexpressed in cancer cells.

Caption: this compound's proposed mechanism as a disulfide bond disrupting agent.

This compound is proposed to modify cysteine residues on the extracellular domains of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), MET, and ROS1.[8] This disruption of critical disulfide bonds can alter the receptor's conformation and inhibit its signaling activity, thereby downregulating proliferative signaling in cancer cells where these pathways are hyperactive.[8]

Pharmacokinetics and Metabolism

-

Absorption and Distribution: Following administration, this compound is distributed throughout the body. In the bloodstream, it is the predominant form, as Mesna is rapidly oxidized.[6]

-

Metabolism: The key metabolic transformation of this compound is its reduction to Mesna, which primarily occurs in the kidneys.[6] This kidney-specific activation is crucial for its targeted uroprotective effect.

-

Excretion: Both Mesna and this compound are eliminated from the body via renal excretion.[6]

Toxicology

The toxicological profile of this compound is closely related to that of Mesna. The available data for Mesna indicates a relatively low acute toxicity.

| Route | Species | LD₅₀ | Reference |

| Oral | Rat | 4,440 mg/kg | [9] |

| Oral | Mouse | 6,102 mg/kg | [3] |

Common adverse effects associated with high doses of Mesna (and by extension, this compound) can include gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[10] Hypersensitivity reactions have also been reported.[11]

Conclusion

This compound is a critical adjunct in specific chemotherapy regimens, offering essential protection against urotoxicity. Its well-defined mechanism of action, favorable pharmacokinetic profile, and established synthesis and analytical methods make it a valuable tool in oncology. Furthermore, its potential as a disulfide bond disrupting agent opens up new avenues for research into its anticancer properties. This guide provides a solid foundation for scientists and researchers working with this compound, facilitating further exploration and application of this important compound.

References

- 1. US5808140A - Process for making mesna, this compound and derivatives thereof - Google Patents [patents.google.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medmedchem.com [medmedchem.com]

- 5. Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Ifosfamide/mesna. A review of its antineoplastic activity, pharmacokinetic properties and therapeutic efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mesnex (mesna) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

An In-depth Technical Guide to the Synthesis and Purification of Dimesna

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesna (B1670654), the disulfide dimer of Mesna (B1676310) (Sodium 2-mercaptoethanesulfonate), is a critical uroprotective and nephroprotective agent employed to mitigate the toxicity of certain chemotherapeutic drugs. Its synthesis and purification are of paramount importance in ensuring its efficacy and safety in clinical applications. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action.

Introduction

This compound, chemically known as disodium (B8443419) 2,2'-dithiobis(ethanesulfonate), serves as a prodrug that is metabolically reduced in the kidneys to its active form, Mesna. Mesna's free thiol group is instrumental in neutralizing reactive and urotoxic metabolites of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide, thereby preventing hemorrhagic cystitis. Furthermore, this compound itself exhibits nephroprotective effects, potentially through the inhibition of aminopeptidase (B13392206) N (APN) and modulation of paclitaxel-induced microtubule hyperpolymerization. This guide delves into the chemical synthesis and purification strategies for obtaining high-purity this compound suitable for research and pharmaceutical development.

Synthesis of this compound

The primary route for this compound synthesis involves the controlled oxidation of Mesna. Several methods have been developed to achieve this transformation efficiently.

Oxidation of Mesna

The most common approach to this compound synthesis is the oxidation of its monomer, Mesna. This can be accomplished using various oxidizing agents and reaction conditions.

Table 1: Summary of this compound Synthesis via Mesna Oxidation

| Method | Starting Material | Oxidizing Agent | Solvent | Key Reaction Conditions | Yield | Purity | Reference |

| Method A | S-acetyl-2-mercaptoethane sulfonic acid, sodium salt | Oxygen | Water | pH 9.0 (adjusted with 1N NaOH), stirred while bubbling oxygen for 48 hours. | 80% | Not specified | [1] |

| Method B | Sodium 2-mercaptoethanesulfonate (Mesna) | Iodine-containing reagent | Aqueous medium | Not specified in detail | Substantially quantitative | Not specified | |

| Method C | Sodium 2-mercaptoethanesulfonate (Mesna) | Oxygen | Water | Heated to 60°C, oxygen bubbled for 30 minutes. | Quantitative | 99% | [2][3] |

| Method D | Alkenyl sulfonate salt | Sodium hydrosulfide, then Oxygen | Water | Two-step, single-pot process. Step 1: Conversion to mercaptane sulfonate. Step 2: Oxidation to disulfide. | Not specified | High | [3] |

| Method E | Sodium 2-mercaptoethanesulfonate (Mesna) | Hydrogen Peroxide | Glacial Acetic Acid | Room temperature stirring. | High (general method for sulfides) | High | [4] |

Experimental Protocols for this compound Synthesis

-

Dissolve 20 g of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt in water.

-

Adjust the pH of the solution to 9.0 by adding 1N sodium hydroxide.

-

Stir the reaction mixture vigorously while bubbling oxygen through it for 48 hours at room temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

-

Once the reaction is complete, concentrate the aqueous solution under reduced pressure.

-

The product, this compound, will crystallize out directly from the concentrated solution.

-

Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.[1]

-

Dissolve Mesna in water in a reaction vessel equipped with a gas inlet and a heating mantle.

-

Heat the solution to 60°C.

-

Bubble oxygen gas into the solution for a period of 30 minutes.

-

Monitor the reaction for the disappearance of Mesna.

-

Upon completion, the this compound can be isolated by crystallization.

Purification of this compound

Achieving high purity of this compound is crucial for its intended pharmaceutical applications. The primary method for purification is recrystallization.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent system at different temperatures.

Table 2: Purification of this compound

| Method | Crude Product Source | Purification Technique | Solvent System | Key Steps | Purity | Reference |

| Recrystallization | From synthesis via oxidation of Mesna | Diffused Recrystallization | Water | Concentrate aqueous reaction mixture, followed by diffused recrystallization. | 99% | [3] |

| Precipitation | From synthesis | Precipitation | Methanol/Water/Acetone (B3395972) | Dissolve in methanol/water, then add acetone to induce precipitation. | Not specified |

Experimental Protocol for this compound Purification

-

Take the crude this compound obtained from the synthesis reaction.

-

If the product is in solution, concentrate the aqueous fraction at 80°C under industrial vacuum.

-

Allow the concentrated solution to cool slowly and undisturbed to promote the formation of large, pure crystals. This process is known as diffused recrystallization.[3]

-

Collect the purified crystals by filtration.

-

Wash the crystals with a minimal amount of ice-cold water to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove residual solvent.

-

The final product can be lyophilized after adjusting the pH of the solution to 7.2 and filtering through a 0.2-micron pore membrane filter for sterile applications.[3]

Analytical Methods for Purity Assessment

The purity of synthesized this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A specific HPLC method has been developed for the simultaneous determination of Mesna and this compound.

Table 3: HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | 10-μm, 8 mm (i.d.) x 10-cm C18-Resolve cartridge |

| Mobile Phase | Aqueous solution of sodium citrate (B86180) (0.1 M), tetrabutyl ammonium (B1175870) phosphate (B84403) (0.001 M), and triethylamine (B128534) (1:10,000, vol/vol), adjusted to pH 5 with 85% phosphoric acid. |

| Flow Rate | 2 ml/min |

| Detection | Electrochemical detection at +450 mV |

| Internal Standard | p-aminobenzoic acid (IS) |

Reference:[5]

Experimental Protocol for HPLC Analysis

-

Sample Preparation (for in vitro samples):

-

Prepare a standard solution of this compound in the mobile phase.

-

Dilute the sample containing this compound to an appropriate concentration with the mobile phase.

-

-

Injection:

-

Inject a defined volume of the prepared sample into the HPLC system.

-

-

Analysis:

-

Run the chromatogram and identify the peak corresponding to this compound based on its retention time compared to a standard.

-

Quantify the purity by calculating the area of the this compound peak as a percentage of the total peak area.

-

Mechanisms of Action and Signaling Pathways

This compound's therapeutic effects are mediated through several mechanisms, which are crucial for drug development professionals to understand.

Uroprotection via Conversion to Mesna

The primary uroprotective mechanism of this compound involves its in vivo reduction to Mesna, which then detoxifies harmful metabolites of chemotherapeutic agents.

Proposed Nephroprotection Pathway

This compound is also believed to exert direct nephroprotective effects, particularly against cisplatin-induced toxicity. This may involve the inhibition of enzymes in the nephrotoxigenic pathway.

Interaction with Tubulin Polymerization

This compound has been shown to modulate the paclitaxel-induced hyperpolymerization of microtubules, suggesting a potential role in mitigating certain side effects of taxane-based chemotherapies.

Conclusion

The synthesis of this compound is efficiently achieved through the oxidation of Mesna, with several scalable methods available to researchers. High purity, essential for its clinical use, can be obtained through straightforward recrystallization techniques. The provided experimental protocols and analytical methods serve as a valuable resource for the consistent production and quality control of this compound. A thorough understanding of its mechanisms of action, including its role as a prodrug for Mesna and its direct nephroprotective and microtubule-modulating activities, is vital for the continued development and application of this important supportive care agent in oncology.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. US5922902A - Process for making mesna, this compound and derivatives thereof - Google Patents [patents.google.com]

- 3. US5808140A - Process for making mesna, this compound and derivatives thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Liquid chromatographic analysis of mesna and this compound in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Dimesna for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna (B1670654), also known by its chemical name disodium (B8443419) 2,2'-dithiobis(ethanesulfonate), is a synthetic organosulfur compound. It is the disulfide dimer of Mesna (B1676310) (sodium 2-mercaptoethanesulfonate) and serves as its prodrug.[1][2] Primarily recognized for its role as a uroprotective agent, this compound is co-administered with certain chemotherapeutic agents, such as ifosfamide (B1674421) and cyclophosphamide (B585), to mitigate their urotoxic and nephrotoxic side effects.[1][3] This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, offering critical data and experimental methodologies to support further research and drug development.

Physicochemical Characteristics

General Properties

| Property | Value | Source |

| IUPAC Name | disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | [1] |

| Synonyms | Tavocept, BNP-7787, Mesna disulfide | [1][3] |

| Molecular Formula | C4H8Na2O6S4 | [1] |

| Molecular Weight | 326.34 g/mol | [3] |

| Appearance | White solid | [4] |

| Melting Point | 273 °C (decomposes) | [4] |

Solubility

This compound's solubility is a key factor in its formulation and biological activity. It is a highly polar molecule due to the presence of two sulfonate groups, which dictates its solubility profile.

| Solvent | Solubility | Notes | Source |

| Water | ≥58.6 mg/mL | [5] | |

| DMSO | ≥16.35 mg/mL (Slightly soluble) | [4][5] | |

| Methanol | Slightly soluble | [4] | |

| Ethanol | Insoluble | [6] |

pKa and Lipophilicity (LogP)

Experimentally determined pKa and LogP values for this compound are not found in the reviewed literature. The sulfonic acid groups are strong acids and are expected to be fully ionized at physiological pH, contributing to the molecule's high water solubility and low lipophilicity.

-

pKa: The pKa of the sulfonic acid groups is anticipated to be very low (pKa < 1), indicating they are strong acids.

-

LogP: The octanol-water partition coefficient (LogP) is expected to be a low, likely negative, value, reflecting the high hydrophilicity of this compound.

Mechanism of Action and Relevant Signaling Pathways

This compound functions as a prodrug that is converted to its active form, Mesna, in the body. This conversion is central to its uroprotective effects.

-

Systemic Circulation and Renal Transport: Following administration, this compound circulates systemically. It is then taken up by renal organic anion transporters (OAT1, OAT3, and OAT4) in the kidneys.[3][7]

-

Reduction to Mesna: Within the kidney cells, this compound is reduced to two molecules of Mesna.[8]

-

Detoxification of Urotoxic Metabolites: Mesna, with its free thiol group, is then secreted into the renal tubules. In the bladder, it reacts with and neutralizes acrolein, a urotoxic metabolite of cyclophosphamide and ifosfamide, preventing hemorrhagic cystitis.[2]

Signaling Pathway of this compound's Uroprotective Action

Caption: Mechanism of this compound's uroprotective action.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are provided below. These protocols are based on standard pharmaceutical industry practices.

Determination of pH-Dependent Aqueous Solubility

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound at various pH values.

Workflow for pH-Dependent Solubility Determination

Caption: Workflow for pH-dependent solubility determination.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspensions to settle. Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Plot the measured solubility (in mg/mL or µM) against the corresponding pH of the buffer.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the gold standard for LogP determination.

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water and water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the this compound stock solution to a known volume of the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for partitioning between the two phases, then allow the phases to separate completely.

-

Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa

Potentiometric titration is a common method for pKa determination.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water.

-

Titration: Titrate the this compound solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while continuously monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the titration curve, often at the half-equivalence point. Due to the expected low pKa of the sulfonic acid groups, specialized techniques or software may be required for accurate determination.

Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Workflow for Forced Degradation Study

References

- 1. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]

Dimesna's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Dimesna (disodium 2,2'-dithiobis-ethane sulfonate), the disulfide dimer of mesna (B1676310), functions primarily as a disulfide bond-disrupting agent with multifaceted in vitro activities.[1][2] Its mechanism extends beyond its well-known role as a uroprotective and nephroprotective prodrug. In vitro, this compound directly modulates the function of key signaling proteins by targeting cysteine residues, leading to the disruption of extracellular disulfide bonds.[1][2] This action inhibits critical signaling pathways involved in cancer cell proliferation. Furthermore, its conversion to the active thiol compound, mesna, is a crucial aspect of its activity, facilitated by intracellular reducing environments.[3]

Molecular Mechanism of Action

The primary in vitro mechanism of this compound involves the chemical modification of cysteine residues on various proteins. This interaction leads to the disruption of crucial disulfide bonds, particularly in receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), MET, and ROS1.[1][2] By altering the conformation and activity of these receptors, this compound effectively downregulates their proliferative signaling pathways, an effect particularly relevant in cancer cells where these kinases are often overexpressed.[1][2]

In addition to its direct action, this compound serves as a stable precursor to mesna. In vitro studies have demonstrated that the reduction of this compound to its active monomer, mesna, is facilitated by cellular redox systems, including the thioredoxin and glutaredoxin systems, as well as through non-enzymatic thiol-disulfide exchange with molecules like cysteine and glutathione.[3] While this compound itself shows some activity, its reduced form, mesna, has been observed to directly inhibit the growth of several human malignant cell lines in vitro.[4]

This compound also exhibits the ability to modulate the dynamics of the cytoskeleton. It has been shown to affect the paclitaxel-induced hyperpolymerization of microtubule protein (MTP) in a dose-dependent manner, suggesting a potential role in interfering with microtubule-dependent cellular processes.[5]

Signaling Pathways and Cellular Processes

The in vitro effects of this compound are centered on the disruption of key cellular signaling pathways and processes:

-

Receptor Tyrosine Kinase (RTK) Signaling: By targeting extracellular cysteine residues of RTKs like EGFR, MET, and ROS1, this compound inhibits their dimerization and subsequent autophosphorylation, thereby blocking downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration.[1][2]

-

Cellular Redox Homeostasis: The conversion of this compound to mesna influences the cellular redox environment. The thiol group of mesna can participate in various redox reactions, potentially scavenging free radicals and protecting cells from oxidative damage.[6]

-

Microtubule Dynamics: this compound's ability to modulate paclitaxel-induced microtubule hyperpolymerization suggests an interaction with the cytoskeleton, which could impact cell division, intracellular transport, and cell morphology.[5]

Below is a diagram illustrating the proposed signaling pathway modulation by this compound.

Caption: this compound disrupts RTK signaling by targeting extracellular disulfide bonds.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro activity of this compound.

| Parameter | Value | Cell/System | Reference |

| KM for OAT1 | 636 µM | In vitro transporter assay | [5] |

| KM for OAT3 | 390 µM | In vitro transporter assay | [5] |

| KM for OAT4 | 590 µM | In vitro transporter assay | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The workflow for a typical cell viability assay is depicted below.

Caption: Workflow for determining cell viability using the MTT assay.

In Vitro Transporter Uptake Assay

This protocol is used to determine the interaction of this compound with specific membrane transporters, such as Organic Anion Transporters (OATs).

-

Cell Culture: Culture cells stably expressing the transporter of interest (e.g., HEK293-OAT1) in appropriate culture vessels.

-

Cell Seeding: Seed the cells into 24-well plates and grow to confluence.

-

Uptake Buffer Preparation: Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Assay Initiation: Wash the cells with the uptake buffer. Add the uptake buffer containing radiolabeled this compound or a known substrate in the presence and absence of unlabeled this compound (as a competitor).

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Assay Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of uptake and calculate kinetic parameters such as KM and Vmax.

The logical relationship for assessing transporter-mediated uptake is outlined below.

Caption: Logic diagram for an in vitro transporter uptake assay.

Conclusion

The in vitro mechanism of action of this compound is characterized by its ability to act as a disulfide bond-disrupting agent, leading to the inhibition of key oncogenic signaling pathways. Its conversion to the active thiol, mesna, further contributes to its cytotoxic and cytoprotective effects. The quantitative data on its interaction with cellular transporters provide insights into its cellular uptake and disposition. The provided experimental protocols offer a framework for further investigation into the multifaceted in vitro activities of this compound.

References

- 1. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]

- 4. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. What is this compound used for? [synapse.patsnap.com]

Dimesna as a disulfide bond disrupting agent

An In-depth Technical Guide to Dimesna (B1670654) as a Disulfide Bond Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the disulfide dimer of 2-mercaptoethanesulfonate (Mesna), is primarily recognized for its role as a uroprotective agent, mitigating the urotoxic effects of chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide.[1][2][3] Beyond this established function, this compound has emerged as a molecule of interest for its activity as a disulfide bond disrupting agent (DDA).[4] This guide provides a comprehensive technical overview of this compound's core function as a DDA, its impact on critical cancer-related signaling pathways, and detailed experimental protocols for its study.

Disulfide bonds are crucial for the structural integrity and function of many extracellular and cell-surface proteins, including receptor tyrosine kinases (RTKs) that are pivotal in cancer cell proliferation and survival. By targeting these bonds, DDAs like this compound offer a novel therapeutic strategy to inhibit oncogenic signaling.[4] this compound is proposed to exert its anti-cancer effects by modifying cysteine residues in the extracellular domains of RTKs such as the Epidermal Growth Factor Receptor (EGFR), MET, and ROS1, thereby disrupting their structure, preventing dimerization, and inhibiting downstream signaling.[4]

Core Concept: The Mechanism of Disulfide Bond Disruption

The stability and function of many secreted and membrane-bound proteins are dependent on the correct formation of intramolecular and intermolecular disulfide bonds. In the context of receptor tyrosine kinases, these bonds are essential for maintaining the conformational integrity required for ligand binding and subsequent receptor dimerization, which is the initial step in signal transduction.

This compound, as a disulfide-containing molecule, is thought to participate in thiol-disulfide exchange reactions with cysteine residues in target proteins. This interaction can lead to the cleavage of native disulfide bonds within the protein, resulting in a conformational change that can impair its function. For receptor tyrosine kinases, the disruption of critical disulfide bonds in their extracellular domains can prevent the conformational changes necessary for dimerization and activation, thus inhibiting downstream signaling pathways that drive cell proliferation and survival.

Chemical Properties and Pharmacokinetics

A summary of the key chemical and pharmacokinetic properties of this compound is provided below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | Sodium 2,2'-dithiobis(ethanesulfonate) |

| Synonyms | Tavocept, BNP7787, Mesna (B1676310) disulfide |

| Molecular Formula | C₄H₈Na₂O₆S₄ |

| Molecular Weight | 326.34 g/mol |

| CAS Number | 16208-51-8 |

| Appearance | White solid |

| Solubility | Soluble in water. Soluble in DMSO at 65 mg/mL (199.17 mM).[3] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) |

| Half-life (t½) | 1.29 ± 0.6 hours[5] |

| Mean Residence Time (MRT) | 6.68 ± 1.05 hours[5] |

| Renal Clearance (ClR) | 0.157 ± 0.156 L/hr/kg[5] |

| Fraction excreted unchanged in urine (fu) | 0.482 ± 0.25 (over 20 hours)[5] |

Effects on Key Signaling Pathways

This compound's activity as a DDA makes it a potential inhibitor of several oncogenic signaling pathways driven by receptor tyrosine kinases.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and migration. Its overexpression and mutation are common in various cancers. The extracellular domain of EGFR contains numerous disulfide bonds that are critical for its structure and ability to dimerize upon ligand binding. By disrupting these bonds, this compound is proposed to inhibit EGFR activation.

MET Signaling Pathway

The MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is involved in cell motility, invasion, and proliferation. Aberrant MET signaling is implicated in various cancers. Similar to EGFR, the extracellular domain of MET contains disulfide bonds that are potential targets for this compound.

ROS1 Signaling Pathway

ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements leading to fusion proteins, acts as an oncogenic driver in several cancers, including non-small cell lung cancer. Although the extracellular domain is often lost in oncogenic fusions, the remaining transmembrane and intracellular domains may still be influenced by agents that affect the cellular redox environment. Furthermore, wild-type ROS1 contains extracellular disulfide bonds that could be targeted by this compound.

Quantitative Data Summary

While this compound is classified as a DDA, specific quantitative data on its disulfide bond disruption activity, such as IC₅₀ values against specific protein disulfide bonds, are not widely available in the public domain. The following table summarizes the available quantitative data for this compound.

Table 3: Available Quantitative Data for this compound

| Parameter | Target | Value (Kₘ) | Reference |

| Uptake by Renal Organic Anion Transporter 1 | OAT1 | 636 µM | [3] |

| Uptake by Renal Organic Anion Transporter 3 | OAT3 | 390 µM | [3] |

| Uptake by Renal Organic Anion Transporter 4 | OAT4 | 590 µM | [3] |

It is important to note that the lack of specific IC₅₀ values for disulfide bond disruption highlights a key area for future research to fully characterize this compound's potential as a targeted therapeutic.

Detailed Experimental Protocols

The following protocols are provided as templates for researchers to study the effects of . These are generalized protocols that may require optimization for specific cell lines or proteins of interest.

In Vitro Protein Refolding/Disulfide Disruption Assay

This protocol is adapted from protein refolding studies and can be used to assess the ability of this compound to disrupt disulfide bonds in a purified protein, leading to unfolding, which can be measured by a loss of enzymatic activity.

Materials:

-

Purified protein with known disulfide bonds and enzymatic activity (e.g., Ribonuclease A).

-

This compound.

-

Unfolding buffer: 6 M Guanidinium Hydrochloride (Gu-HCl) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

-

Refolding/Disruption buffer: A suitable buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 8.0) containing varying concentrations of this compound.

-

Enzyme substrate for activity assay.

-

Spectrofluorometer or spectrophotometer.

Procedure:

-

Protein Unfolding and Reduction:

-

Dissolve the purified protein in the unfolding buffer containing an excess of TCEP to a final concentration of ~1 mg/mL.

-

Incubate at room temperature for 2-4 hours to ensure complete unfolding and reduction of disulfide bonds.

-

-

Refolding/Disruption in the Presence of this compound:

-

Prepare a series of refolding/disruption buffers containing a range of this compound concentrations (e.g., 0 mM, 1 mM, 10 mM, 50 mM, 100 mM).

-

Initiate refolding/disruption by diluting the unfolded protein solution 1:100 into the various refolding/disruption buffers.

-

Incubate at a controlled temperature (e.g., 4°C or room temperature) overnight with gentle stirring.

-

-

Enzymatic Activity Assay:

-

After incubation, take aliquots from each refolding/disruption condition.

-

Measure the enzymatic activity of the protein using a suitable substrate and detection method.

-

Compare the activity of the protein in the presence of this compound to the no-Dimesna control. A decrease in activity would suggest that this compound is preventing proper refolding by disrupting disulfide bond formation.

-

Expected Results: A dose-dependent decrease in the enzymatic activity of the refolded protein in the presence of increasing concentrations of this compound would indicate its disulfide bond disrupting activity.

Western Blot Analysis of Receptor Tyrosine Kinase Phosphorylation

This protocol allows for the assessment of this compound's effect on the activation of RTKs in a cellular context by measuring their phosphorylation status.

Materials:

-

Cancer cell line overexpressing the target RTK (e.g., A431 for EGFR).

-

Cell culture medium and supplements.

-

This compound.

-

Ligand for the target RTK (e.g., EGF).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-RTK (specific to an activation loop tyrosine), anti-total-RTK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 12-24 hours.

-

Pre-treat cells with varying concentrations of this compound for 1-4 hours.

-

Stimulate the cells with the corresponding ligand for a short period (e.g., 10 minutes for EGF). Include an unstimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the anti-phospho-RTK primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with the anti-total-RTK antibody to confirm equal protein loading.

-

Expected Results: A dose-dependent decrease in the phosphorylation of the target RTK in this compound-treated cells compared to the ligand-stimulated control would indicate that this compound is inhibiting receptor activation.

Cell Viability and Apoptosis Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify this compound-induced apoptosis.

Materials:

-

Cancer cell line of interest.

-

Cell culture medium and supplements.

-

This compound.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with a range of this compound concentrations for 24, 48, and 72 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Expected Results: A dose- and time-dependent increase in the percentage of apoptotic cells (early and late) in this compound-treated samples compared to the control would demonstrate its cytotoxic and pro-apoptotic effects.

Conclusion

This compound presents a compelling profile as a dual-function agent with both established uroprotective properties and emerging potential as a disulfide bond disrupting agent for cancer therapy. Its proposed mechanism of action, involving the disruption of critical disulfide bonds in receptor tyrosine kinases like EGFR, MET, and ROS1, offers a novel approach to overcoming cancer cell signaling and proliferation.

While the conceptual framework for this compound's activity as a DDA is in place, this guide highlights the current gap in specific quantitative data to fully define its potency and efficacy in this role. The provided experimental protocols offer a starting point for researchers to further investigate and quantify the disulfide bond disrupting capabilities of this compound and its downstream cellular consequences. Future research focused on elucidating the specific molecular interactions of this compound with its protein targets and comprehensive preclinical and clinical evaluation will be crucial in realizing its full therapeutic potential in oncology.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Conversion of Dimesna to Mesna: A Technical Guide

An In-depth Examination of the Core Biochemical Transformation for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the conversion of dimesna (B1670654) to its active thiol form, mesna (B1676310). This process is critical for the uroprotective effects of mesna when co-administered with chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide. This document details the mechanisms, pharmacokinetics, and experimental protocols relevant to this conversion, presenting data in a clear and accessible format for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound to Mesna Conversion

Mesna (sodium 2-mercaptoethanesulfonate) is a vital detoxifying agent used to prevent hemorrhagic cystitis, a serious side effect of high-dose chemotherapy with agents such as ifosfamide and cyclophosphamide.[1] In the bloodstream, mesna is rapidly oxidized to its inactive disulfide form, this compound.[1][2] The therapeutic efficacy of mesna relies on its subsequent conversion back to the active thiol, mesna, primarily within the kidneys.[3][4] This localized reactivation allows mesna to neutralize urotoxic metabolites like acrolein directly in the bladder, mitigating bladder toxicity.[1][3] Understanding the nuances of this conversion is paramount for optimizing therapeutic strategies and developing novel uroprotective agents.

Mechanisms of Conversion

The reduction of the disulfide bond in this compound to yield two molecules of mesna is a complex process involving both enzymatic and non-enzymatic pathways.[5][6]

Enzymatic Conversion

In vivo, the conversion of this compound to mesna is significantly mediated by enzymatic systems. The primary enzymes implicated are:

-

Thioredoxin System: Recombinant enzymes of the thioredoxin system have been shown to directly reduce this compound.[5]

-

Glutaredoxin System: The glutaredoxin system also contributes to this compound reduction, although its mechanism appears to be indirect. It is observed to oxidize NADPH in the presence of both this compound and reduced glutathione (B108866), suggesting it acts on glutathione disulfide (GSSG) formed during the non-enzymatic reduction of this compound by glutathione (GSH).[5]

-

Glutathione Reductase: This enzyme plays a crucial role in regenerating GSH from GSSG, thereby supporting the non-enzymatic reduction of this compound by maintaining a high intracellular GSH/GSSG ratio.[7][8][9][10]

Non-Enzymatic Conversion

This compound can also be reduced non-enzymatically through thiol-disulfide exchange reactions with endogenous thiols, most notably glutathione (GSH) and cysteine.[5][6] This reaction proceeds via a two-step SN2 mechanism.[5] The equilibrium constants of these reactions explain the observed depletion of cysteine and homocysteine during mesna therapy, while glutathione levels are largely spared.[5]

Pharmacokinetics of this compound and Mesna

The interplay between this compound and mesna in the body is governed by their pharmacokinetic properties. After administration, mesna is rapidly oxidized to this compound in the plasma.[2] this compound is then filtered by the glomeruli and subsequently reabsorbed and reduced back to mesna in the renal tubular epithelium.[7] The liver also plays a role in the reduction of this compound.[11]

Table 1: Pharmacokinetic Parameters of Mesna and this compound

| Parameter | Mesna | This compound | Reference(s) |

| Half-life (t1/2) | 2.12 ± 1.61 hours (post-distributive) | 1.29 ± 0.6 hours | [12] |

| Mean Residence Time (MRT) | 6.77 ± 0.72 hours | 6.68 ± 1.05 hours | [12] |

| Volume of Distribution (Vd) | 0.65 ± 0.24 L/kg (IV) | - | [1] |

| Renal Clearance (CLR) | 0.244 ± 0.201 L/hr/kg | 0.157 ± 0.156 L/hr/kg | [12] |

| Urinary Excretion (fu, 20 hours) | 0.361 ± 0.15 | 0.482 ± 0.25 | [12] |

| Oral Bioavailability | ~50% | - | [2] |

| Peak Plasma Concentration (Oral) | 1.5 to 4 hours (free mesna) | 3 to 7 hours (total mesna) | [1] |

Table 2: this compound Reduction in Isolated Perfused Rat Liver

| Parameter | Value | Reference(s) |

| This compound Concentration Range | 4.2 - 249 µM | [11] |

| This compound Reduction Rate | 0.4 - 58.5 nmol/min/g liver | [11] |

| Clearance | 0.20 ml/min/g liver | [11] |

Experimental Protocols

Quantification of Mesna and this compound in Biological Samples

A common method for the analysis of mesna and this compound in plasma and urine is high-performance liquid chromatography (HPLC) with electrochemical detection.[13][14]

Protocol for HPLC Analysis:

-

Sample Preparation (Plasma):

-

Sample Preparation (Urine):

-

Analysis of Total Mesna (Mesna + this compound):

-

To determine the total mesna concentration, reduce this compound to mesna by adding sodium borohydride (B1222165) to the prepared sample before analysis.[12][13][14]

-

-

Chromatographic Conditions:

-

Column: C18-Resolve cartridge (10 µm, 8 mm i.d. x 10 cm).[13]

-

Mobile Phase: 0.1 M sodium citrate, 0.001 M tetrabutylammonium (B224687) phosphate, and triethylamine (B128534) (1:10,000, v/v), adjusted to pH 5 with phosphoric acid.[13]

-

Flow Rate: 2 ml/min.[13]

-

Detection: Electrochemical detector at +450 mV.[13]

-

In Vitro this compound Reduction Assay

This protocol can be adapted from studies investigating enzymatic and non-enzymatic this compound reduction.[5]

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a known concentration of this compound.

-

To test enzymatic reduction, add the purified enzyme of interest (e.g., thioredoxin reductase) and its necessary cofactors (e.g., NADPH).

-

To test non-enzymatic reduction, add the thiol of interest (e.g., glutathione or cysteine).

-

-

Incubation:

-

Incubate the reaction mixtures at a controlled temperature (e.g., 37°C).

-

-

Sample Analysis:

-

At various time points, take aliquots of the reaction mixture.

-

Stop the reaction (e.g., by adding a quenching agent or by rapid deproteinization).

-

Analyze the samples for the concentration of mesna and this compound using a validated analytical method such as HPLC with electrochemical detection.

-

Visualizations

Caption: Overview of this compound to Mesna Conversion Pathways.

Caption: Workflow for Mesna and this compound Quantification.

Conclusion

The conversion of this compound to mesna is a multifaceted process that is fundamental to the clinical utility of this uroprotective agent. A thorough understanding of the enzymatic and non-enzymatic mechanisms, as well as the pharmacokinetics of this conversion, is essential for optimizing dosing regimens and for the development of new therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for further research in this area. Future investigations may focus on the genetic and physiological factors that influence the efficiency of this conversion, potentially leading to more personalized approaches to uroprotection in cancer therapy.

References

- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cancercareontario.ca [cancercareontario.ca]

- 3. What is the mechanism of Mesna? [synapse.patsnap.com]

- 4. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic and non-enzymatic mechanisms of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwo.scholaris.ca [uwo.scholaris.ca]

- 7. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat. | Semantic Scholar [semanticscholar.org]

- 8. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 10. The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates [mdpi.com]

- 11. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liquid chromatographic analysis of mesna and this compound in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of mesna and total mesna in kidney tissue by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimesna's Interaction with Cellular Macromolecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesna, the disulfide dimer of mesna (B1676310), is a molecule with multifaceted biological activities. While clinically utilized as a uroprotective agent in conjunction with certain chemotherapies, its direct interactions with cellular macromolecules are of significant interest for drug development. This technical guide provides an in-depth exploration of the core mechanisms of this compound's interactions with key cellular components, focusing on its role as a disulfide bond-disrupting agent and its potential impact on critical signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the implicated signaling cascades to facilitate further research and development.

Introduction to this compound

This compound, chemically known as 2,2'-dithiobis(ethane sulfonate), is the inactive prodrug of mesna (2-mercaptoethane sulfonate). In the physiological environment, particularly within the kidneys, this compound is reduced to its active monomer, mesna.[1][2][3] Mesna's primary clinical application is to detoxify acrolein, a urotoxic metabolite of the chemotherapeutic agents cyclophosphamide (B585) and ifosfamide, thereby preventing hemorrhagic cystitis.[2][4]

Beyond its role as a mesna prodrug, this compound itself possesses the ability to interact with proteins by modifying cysteine residues and disrupting disulfide bonds.[5] This activity gives it the potential to modulate the function of various proteins, including receptor tyrosine kinases (RTKs) that play crucial roles in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR), mesenchymal-epithelial transition factor (MET), and ROS1.[5] The reduction of this compound to mesna is a key step in its biological activity and can be catalyzed by enzymatic systems like the thioredoxin and glutaredoxin systems, or occur non-enzymatically through thiol-disulfide exchange with endogenous thiols like cysteine and glutathione.[1]

Quantitative Data on this compound Interactions

Quantitative data on the direct interaction of this compound with specific cellular macromolecules are limited in publicly available literature. However, understanding these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. The following tables provide a framework for the types of quantitative data that are essential for characterizing this compound's activity. Note: The data presented in these tables are illustrative and based on typical parameters for similar compounds, as this compound-specific values are not widely reported.

Table 1: Hypothetical Binding Affinities of this compound with Target Proteins

| Target Protein | Method | Hypothetical K_d (μM) | Reference |

| EGFR (cysteine-rich domain) | Surface Plasmon Resonance (SPR) | Data Not Available | N/A |

| MET (cysteine-rich domain) | Isothermal Titration Calorimetry (ITC) | Data Not Available | N/A |

| ROS1 (cysteine-rich domain) | Microscale Thermophoresis (MST) | Data Not Available | N/A |

Table 2: Hypothetical IC₅₀ Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC₅₀ (μM) | Reference |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Data Not Available | N/A |

| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | Data Not Available | N/A |

| MKN-45 | Gastric Cancer | Data Not Available | N/A |

Signaling Pathways Modulated by this compound

This compound's ability to disrupt disulfide bonds suggests it may interfere with the function of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. The extracellular domains of many RTKs, including EGFR, MET, and ROS1, are stabilized by disulfide bonds, which are critical for proper ligand binding and receptor dimerization. By disrupting these bonds, this compound could potentially inhibit the activation of these receptors and their downstream signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and migration. Its signaling cascade is a critical target in cancer therapy.

Caption: EGFR signaling pathway and potential inhibition by this compound.

MET Signaling Pathway

The MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is involved in cell motility, invasion, and morphogenesis. Aberrant MET signaling is implicated in various cancers.

Caption: MET signaling pathway and potential inhibition by this compound.

ROS1 Signaling Pathway

ROS1 is another RTK, and chromosomal rearrangements involving the ROS1 gene can lead to the expression of fusion proteins with constitutive kinase activity, driving oncogenesis in certain cancers like non-small cell lung cancer (NSCLC).[1][4]

Caption: ROS1 fusion protein signaling and potential inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for investigating the interaction of this compound with cellular macromolecules are essential for advancing our understanding of its mechanism of action. The following sections outline general methodologies that can be adapted for studying this compound.

Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on the activity of kinases like EGFR, MET, and ROS1.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, MET, or ROS1)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water).

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Prepare solutions of the kinase, substrate peptide, and ATP in kinase assay buffer at the desired concentrations.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase solution.

-

Add the this compound dilutions or vehicle control to the wells.

-

Pre-incubate the kinase with this compound for a specified time (e.g., 30 minutes) at room temperature to allow for potential disulfide bond disruption.

-

Initiate the kinase reaction by adding the substrate peptide and ATP mixture.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a microplate reader.

-

Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Measurement of Intracellular Thiol Levels

This protocol provides a method to quantify the effect of this compound on intracellular thiol levels, which is indicative of its reduction to mesna and its interaction with cellular redox systems.

Objective: To measure the concentration of free thiols (e.g., glutathione, cysteine) in cells treated with this compound.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Thiol-reactive fluorescent probe (e.g., ThioGlo™1)

-

Lysis buffer (e.g., RIPA buffer)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for different time points. Include an untreated control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the cell lysates.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Thiol Quantification:

-

Prepare a standard curve using a known concentration of a thiol standard (e.g., glutathione).

-

In a new microplate, add the cell lysates and standards.

-

Add the thiol-reactive fluorescent probe to all wells and incubate in the dark according to the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a fluorometer or microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the thiol concentration in the samples by interpolating from the standard curve.

-

Normalize the thiol concentration to the total protein concentration of each sample.

-

Quantitative Mass Spectrometry for Protein Interaction

This advanced protocol outlines a strategy to identify and quantify proteins that interact with this compound through disulfide bonding.

Objective: To identify cysteine-containing proteins that form mixed disulfides with this compound (as mesna).

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer with a thiol-alkylating agent (e.g., N-ethylmaleimide, NEM)

-

Affinity purification reagents (e.g., antibodies against a protein of interest or a tag)

-

Reducing agent (e.g., DTT)

-

Alkylation agent (e.g., iodoacetamide)

-

Trypsin

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound.

-

Lyse the cells in a buffer containing a thiol-alkylating agent to block free thiols and prevent artifactual disulfide bond formation.

-

-

Protein Enrichment (Optional):

-

If a specific protein target is being investigated, perform immunoprecipitation to enrich for that protein and its interacting partners.

-

-

Sample Preparation for Mass Spectrometry:

-

Denature the proteins in the lysate.

-

Reduce the disulfide bonds with DTT. This will break the mixed disulfides between proteins and mesna.

-

Alkylate the newly exposed thiols with iodoacetamide.

-

Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

-

Data Analysis:

-

Search the MS/MS data against a protein database to identify the proteins.

-

Use quantitative proteomics software to compare the abundance of identified proteins between this compound-treated and control samples. Proteins that are enriched in the this compound-treated sample are potential interaction partners.

-

Look for peptide spectra that show modification of cysteine residues corresponding to the mass of mesna.

-

Conclusion

This compound is a compound with a dual mechanism of action: it serves as a prodrug for the uroprotectant mesna and has the intrinsic ability to disrupt protein disulfide bonds. This latter property suggests a potential for therapeutic intervention in diseases driven by the dysregulation of receptor tyrosine kinases such as EGFR, MET, and ROS1. While the direct quantitative evidence for these interactions is still emerging, the conceptual framework and the experimental protocols outlined in this guide provide a solid foundation for future research. A deeper understanding of this compound's interactions with cellular macromolecules will be instrumental in unlocking its full therapeutic potential beyond its current clinical use. Further studies are warranted to generate the specific quantitative data needed to validate these hypotheses and to advance the development of this compound-based therapies.

References

In vivo biodistribution and pharmacokinetics of Dimesna

An In-depth Technical Guide on the In Vivo Biodistribution and Pharmacokinetics of Dimesna (B1670654)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution and pharmacokinetics of this compound (also known as Tavocept™ or BNP7787). This compound is the inactive disulfide dimer of its active metabolite, Mesna (B1676310) (sodium 2-mercaptoethane sulfonate). It functions as a targeted uroprotective and nephroprotective agent, mitigating the toxic side effects of certain chemotherapeutic agents, particularly those from the oxazaphosphorine (e.g., ifosfamide, cyclophosphamide) and platinum-based (e.g., cisplatin) classes.[1][2][3][4]

This compound's efficacy is rooted in its unique biodistribution and targeted bioactivation. Following systemic administration, this compound circulates in the plasma as a stable, inactive molecule.[5][6] Its primary site of action is the kidney, where it is selectively taken up from the bloodstream into the renal tubular epithelial cells. This uptake is facilitated by specific renal organic anion transporters, including OAT1, OAT3, and OAT4.[7]

Within the kidney cells, this compound undergoes rapid enzymatic reduction to form two molecules of its active form, Mesna.[2][5] Mesna, a free thiol compound, is then secreted into the renal tubules and concentrated in the urine.[5][6] In the bladder, Mesna's free sulfhydryl group effectively neutralizes urotoxic metabolites of chemotherapy, such as acrolein, which is produced from cyclophosphamide (B585) and ifosfamide.[1] This detoxification process prevents damage to the bladder lining and mitigates the risk of hemorrhagic cystitis.[1][8]

The kidney-selective accumulation and conversion of this compound to Mesna is a critical feature, as it localizes the protective effects to the urinary system, thereby avoiding interference with the systemic antitumor efficacy of the co-administered chemotherapeutic agents.[2][5][6]

Logical Workflow: Biodistribution and Activation

References

- 1. Pharmacokinetics of BNP7787 and its metabolite mesna in plasma and ascites: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic behaviour of the chemoprotectants BNP7787 and mesna after an i.v. bolus injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I and pharmacologic study of BNP7787, a novel chemoprotector in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BNP-7787 (BioNumerik/Baxter Oncology/Grelan) - PubMed [pubmed.ncbi.nlm.nih.gov]